molecular formula C16H23NO2 B3041770 (1R,2R)-Ethyl 2-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate CAS No. 359586-67-7

(1R,2R)-Ethyl 2-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate

Cat. No. B3041770
CAS RN: 359586-67-7
M. Wt: 261.36 g/mol
InChI Key: XFESHQNKLZLTHP-NWANDNLSSA-N
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Description

This compound is a cyclopentane derivative, which is a type of cyclic hydrocarbon. It also contains an ethyl group (C2H5), an amino group (NH2), and a carboxylate group (COO^-). The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the stereochemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The amino group might participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino and carboxylate groups could make this compound soluble in polar solvents .

Scientific Research Applications

Biochemistry and Plant Biology

One notable application area for the compound (1R,2R)-Ethyl 2-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate is in the field of biochemistry and plant biology. Research has highlighted the precursor role of certain compounds in the biosynthesis of ethylene in plants, which is crucial for regulating plant growth and stress responses. Specifically, studies have delved into the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, emphasizing its multifaceted features beyond just being a precursor for ethylene. This includes its conjugation to various derivatives, metabolism by bacteria to promote plant growth, and sophisticated transport mechanisms to manage ethylene responses. Furthermore, ACC has been reported to function independently as a signal, showcasing its significant role in plant biology (Van de Poel & Van Der Straeten, 2014).

Postharvest Biology

In the context of postharvest biology, the compound has been examined for its potential to inhibit ethylene action, thereby preserving the quality of fruits and vegetables. Research in this area has focused on understanding how these compounds interact with ethylene and how they can be utilized to maintain quality and prolong the shelf life of produce. The studies investigate the potential benefits and limitations of commercializing these technologies, as well as the physiological and biochemical responses of fruits and vegetables to these compounds, highlighting their promise in enhancing postharvest management (Watkins, 2006).

Ethylene Inhibition in Non-climacteric Fruit Crops

Further research has been conducted on the effects of ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) on non-climacteric fruit crops. This includes studying the impact of these compounds on inhibiting senescence processes, development of physiological disorders, and changes in fruit coloration. These studies provide insights into how 1-MCP and similar compounds can be used to improve the postharvest storage performance of a wide range of non-climacteric fruits, thereby offering potential commercial applications in the agriculture and food industries (Li et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. For example, if this compound is used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3/t12-,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFESHQNKLZLTHP-NWANDNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1N[C@@H](C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165646
Record name Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359586-67-7
Record name Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359586-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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